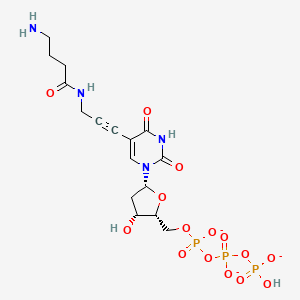

Amino-11-dUTP

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

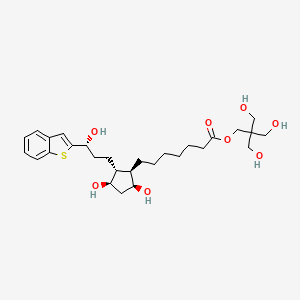

Amino-11-dUTP is an improved replacement for Aminoallyl dUTP. This triphosphate features longer linker, which allows for easier and more facile downstream labeling.

Scientific Research Applications

1. Identification of a Consensus Cyclin-dependent Kinase Phosphorylation Site

A study by Ladner et al. (1996) in The Journal of Biological Chemistry investigated the phosphorylation of dUTPase, revealing that only the nuclear form of dUTPase is phosphorylated. This phosphorylation does not regulate the enzymatic activity of dUTPase but suggests that the nuclear form of dUTPase may be a target for cyclin-dependent kinase phosphorylation in vivo (Ladner et al., 1996).

2. Biotinylated Nucleotide Analogs in Protein-DNA Complex Recovery

Shimkus et al. (1985) in Proceedings of the National Academy of Sciences of the United States of America synthesized a biotinylated nucleotide analog, Bio-SS-dUTP, efficient for Escherichia coli DNA polymerase I. This analog is useful in isolating specific protein-DNA complexes, offering insights into their native structure (Shimkus et al., 1985).

3. Nuclear dUTPase Isoform Localization

Tinkelenberg et al. (2003) in Experimental Cell Research found that the N-terminal 23 amino acids of DUT-N are required but not sufficient for complete nuclear localization. The phosphorylation of Ser11 near the putative nuclear localization signal (NLS) does not affect DUT-N nuclear localization, contributing to our understanding of dUTPase isoform localization (Tinkelenberg et al., 2003).

4. Detection of DNA Sequences Using Biotinylated Probes

Woodhead et al. (1988) in Methods in Molecular Biology described the use of biotin-11-dUTP as a substrate for biotinylation by the method of nick translation. This process allows for the location of biotin probes after hybridization to test DNA, demonstrating its utility in detecting DNA sequences (Woodhead et al., 1988).

5. Modified dUTP for Direct Electrochemical Detection of Double-stranded DNA

Suprun et al. (2020) in Electrochimica Acta explored deoxyuridine triphosphates (dUTP) modified with tyrosine or tryptophan for direct electrochemical detection of double-stranded DNA. This modification provides novel oxidation peaks, demonstrating an efficient approach for detecting nucleic acids in biological samples (Suprun et al., 2020).

properties

Molecular Formula |

18H26N4O15P33- |

|---|---|

Molecular Weight |

631.34 |

IUPAC Name |

[[[(2R,3R,5R)-5-[5-[3-(4-aminobutanoylamino)prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C16H25N4O15P3/c17-5-1-4-13(22)18-6-2-3-10-8-20(16(24)19-15(10)23)14-7-11(21)12(33-14)9-32-37(28,29)35-38(30,31)34-36(25,26)27/h8,11-12,14,21H,1,4-7,9,17H2,(H,18,22)(H,28,29)(H,30,31)(H,19,23,24)(H2,25,26,27)/p-3/t11-,12-,14-/m1/s1 |

SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCNC(=O)CCCN)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

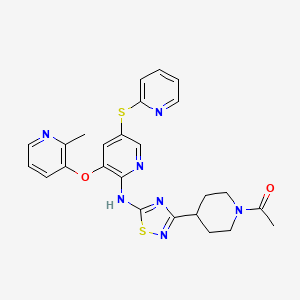

![(2S,4R)-N-[(1S)-3-[4-[2-[4-[[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamoyl]phenyl]ethynyl]piperidin-1-yl]-3-oxo-1-phenylpropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B1192141.png)